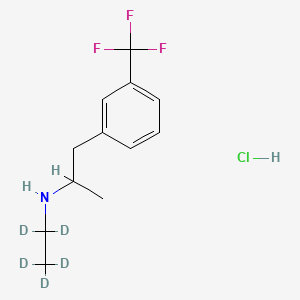
rac Fenfluramine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Fenfluramine-d5 Hydrochloride: is a deuterated form of fenfluramine, a phenethylamine derivative. It is primarily used as a reference standard in pharmaceutical research and toxicology. The compound is labeled with deuterium, which makes it useful in various analytical applications, including mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium into the fenfluramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
rac Fenfluramine-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and interactions.
Industry: Applied in quality control and assurance processes in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of rac Fenfluramine-d5 Hydrochloride is similar to that of fenfluramine. It primarily acts by increasing extracellular serotonin levels, which modulates serotonergic and other neurologic receptors. This modulation affects neurotransmission and can lead to various physiological effects, including appetite suppression and seizure control.
Molecular Targets and Pathways:
Serotonin Receptors: The compound interacts with serotonin receptors to modulate neurotransmission.
Sigma-1 Receptors: It also affects sigma-1 receptors, which play a role in maintaining the balance between excitatory and inhibitory neural networks.
Comparación Con Compuestos Similares
rac Fenfluramine-d5 Hydrochloride can be compared with other similar compounds, such as:
Fenfluramine: The non-deuterated form of the compound, used for similar applications but without the isotopic labeling.
Norfenfluramine-D6 Hydrochloride: Another deuterated analog with slightly different isotopic labeling.
Fenfluramine D6: A similar compound with deuterium labeling, used in various research applications.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and sensitivity in mass spectrometry.
Propiedades
Fórmula molecular |
C12H17ClF3N |
|---|---|
Peso molecular |
272.75 g/mol |
Nombre IUPAC |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
Clave InChI |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
SMILES canónico |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


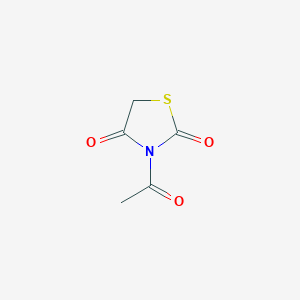
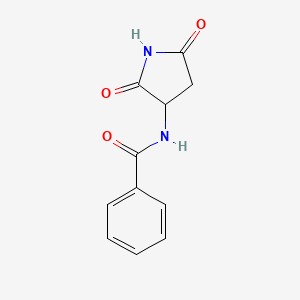
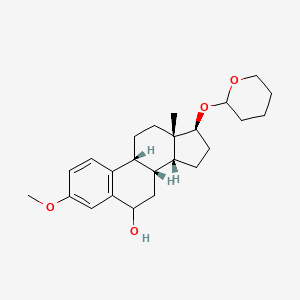
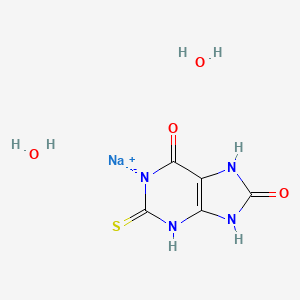
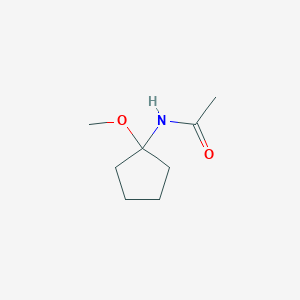
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

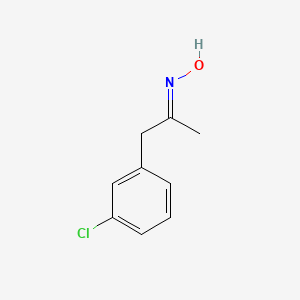
![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
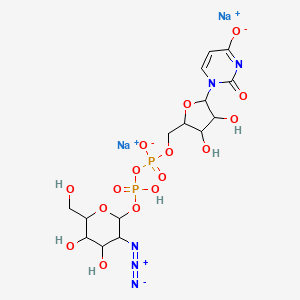
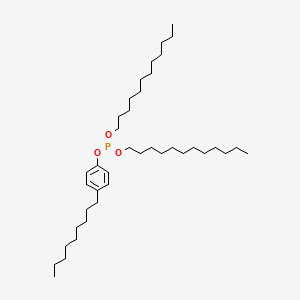

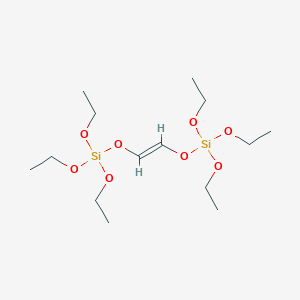
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
